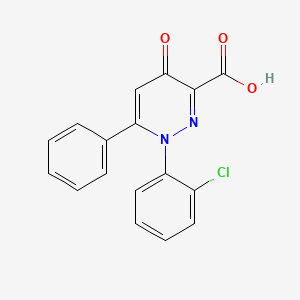![molecular formula C23H27ClN2O4 B13857992 N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an indolium moiety, a butadienyl linkage, and a dimethylaniline group, making it a versatile molecule in organic synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate typically involves a multi-step process. One common method includes the condensation of N,N-dimethylaniline with a suitable indole derivative under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the indolium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product. The use of perchlorate as a counterion is crucial for the stabilization of the indolium ion in the final compound.
化学反应分析
Types of Reactions
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aniline and indolium moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, indole derivatives, and quinonoid compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, proteins, and enzymes, leading to changes in their structure and function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-2-yl)buta-1,3-dienyl]aniline
- 4-[(1E,3E)-4-(1-ethylpyridin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline
Uniqueness
N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate stands out due to its unique structural features, such as the presence of the indolium ion and the butadienyl linkage, which confer distinct electronic and photophysical properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of fluorescent probes and dyes.
属性
分子式 |
C23H27ClN2O4 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C23H27N2.ClHO4/c1-23(2)20-11-7-8-12-21(20)25(5)22(23)13-9-6-10-18-14-16-19(17-15-18)24(3)4;2-1(3,4)5/h6-17H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
YEZRMIFMBREUKB-UHFFFAOYSA-M |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


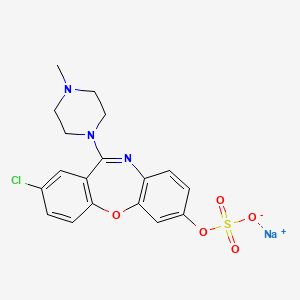

![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)

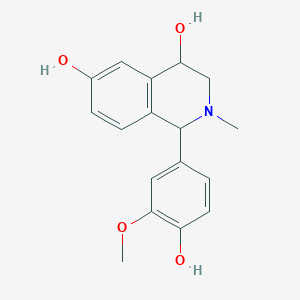
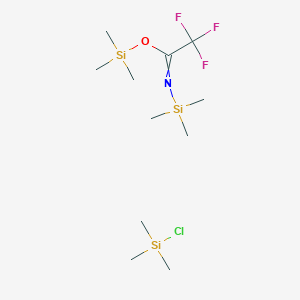

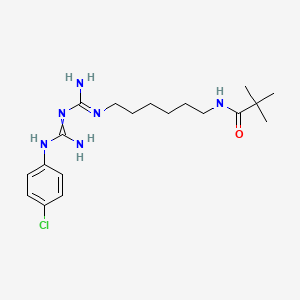

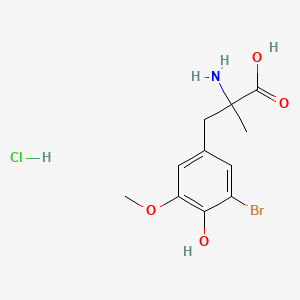

![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
